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Compound of Interest

Compound Name: Entonox

Cat. No.: B1195665 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Entonox®, a homogenous gas mixture of 50% nitrous oxide and 50% oxygen, is a well-

established analgesic known for its rapid onset and offset of action. While effective for short-

term pain relief, its synergistic potential when combined with other classes of analgesics is a

critical area of research for optimizing pain management strategies. This guide provides a

comparative analysis of the synergistic effects of Entonox with opioids, non-steroidal anti-

inflammatory drugs (NSAIDs), and ketamine, supported by experimental data and detailed

methodologies.

Quantitative Comparison of Analgesic Efficacy
The following tables summarize the quantitative data from clinical trials assessing the

synergistic or comparative efficacy of Entonox with other analgesics.

Table 1: Entonox in Combination with Opioids
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Combination/C
omparison

Indication
Key Efficacy
Metrics

Notable Side
Effects

Source

Entonox +

Fentanyl vs.

Fentanyl +

Oxygen

Acute Renal

Colic

Faster Pain

Relief: Time to

pain relief was

significantly

shorter in the

Entonox group

(11.27 min vs.

20.47 min, p <

0.001).Greater

Pain Reduction:

Significantly

greater decrease

in pain severity

at 10 and 30

minutes

(p=0.002 and

p=0.001,

respectively).Red

uced

Hospitalization:

Mean

hospitalization

time was shorter

for the Entonox

group (211 min

vs. 236 min,

p=0.024).

Nausea and

headache are

the most

common side

effects of

Entonox.[1][2]

Fentanyl carries

a risk of

respiratory

depression.[3]

[1]

Entonox +

Diclofenac vs.

Morphine +

Diclofenac

Acute Renal

Colic

More Rapid

Onset: At 10

minutes, only

12% of Entonox

patients had

persistent pain,

compared to

No significant

adverse effects

were reported for

either group

during the 2-hour

observation

period.[4]

[4]
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50% in the

morphine group

(p <

0.001).Higher

Success Rate:

Entonox

increased the

success of

treatment by 2.1-

fold compared to

morphine.

Entonox +

Intranasal

Fentanyl

Pediatric

Fracture

Reduction

Effective

Sedation and

Analgesia:

Median pain

score during the

procedure was

low (2 on a 10-

point scale). No

serious adverse

events were

reported.

Common:

Dizziness (17%),

Nausea (6%),

Emesis (4%).

[5][6]

Table 2: Entonox in Comparison with Ketamine
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Comparison Indication
Key Efficacy
Metrics

Notable Side
Effects

Source

Nebulized

Ketamine vs.

Entonox

Acute Traumatic

Pain

Similar Pain

Reduction: No

significant

difference in

mean pain score

reduction at 30

minutes.Different

Onset Profile:

Entonox

provided earlier

analgesia, while

ketamine

showed a greater

reduction in pain

score between

15 and 30

minutes.

Dizziness: More

frequent with

Entonox (53.85%

vs. 7.89% with

ketamine).[7][8]

[7][8]

Table 3: Entonox in Combination with NSAIDs
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Combination/C
omparison

Indication
Key Efficacy
Metrics

Notable Side
Effects

Source

Nitrous Oxide +

Ibuprofen vs.

Ibuprofen alone

(Preclinical)

Inflammatory

Pain

Synergistic

Antinociception:

Preclinical

models suggest

a synergistic

interaction

between NMDA

receptor

antagonists (like

nitrous oxide)

and NSAIDs.

This may be due

to actions on the

Ca2+ activation

of phospholipase

A2 and the

subsequent

cyclooxygenase

(COX) pathway.

Dizziness and

nausea are

common with

Entonox.

NSAIDs carry a

risk of

gastrointestinal

side effects.

[9]

Entonox +

Diclofenac (in

both study arms)

Acute Renal

Colic

Indirect

Evidence: In a

study where both

the Entonox and

morphine groups

also received

diclofenac, the

Entonox group

showed faster

and more

effective pain

relief, suggesting

a potential

beneficial

interaction.

No significant

adverse effects

were noted in the

study.[4]

[4]
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Experimental Protocols
Entonox and Fentanyl for Acute Renal Colic

Study Design: A randomized controlled trial involving 120 patients with acute renal colic.[1]

Intervention: All patients initially received a 50 μg intravenous infusion of fentanyl.

Subsequently, one group received Entonox via a face mask, while the control group

received oxygen.[1]

Outcome Measures: Pain intensity was measured using a Visual Analog Scale (VAS) at

baseline and at 3, 5, 10, and 30 minutes post-intervention. The time to pain relief and total

hospitalization duration were also recorded. If pain persisted after 30 minutes, a repeat dose

of fentanyl was administered, and if necessary, ketorolac or ketamine were used as rescue

analgesia.[1]

Entonox versus Morphine for Acute Renal Colic (with
Diclofenac)

Study Design: A randomized clinical trial with 100 patients presenting with acute renal colic.

[4]

Intervention: One group received an intramuscular injection of morphine (0.1 mg/kg) plus a

100 mg diclofenac suppository. The second group self-administered Entonox for 30 minutes

and also received a 100 mg diclofenac suppository.[4]

Outcome Measures: Pain was assessed using a VAS at baseline and at 3, 5, 10, and 30

minutes. Treatment success was defined as at least a 50% reduction in pain. The need for

rescue analgesics and any adverse effects were monitored for 2 hours.[4]

Nebulized Ketamine versus Entonox for Acute Traumatic
Pain

Study Design: A pilot randomized trial with 26 patients in an emergency department setting.

[7][8]
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Intervention: One group received 50 mg of nebulized ketamine. The other group self-

administered Entonox.[7][8]

Outcome Measures: The primary outcome was the reduction in pain scores on a VAS at 30

minutes. Pain scores were also recorded at 5 and 15 minutes. Patient satisfaction and the

incidence of adverse effects were also documented.[7][8]

Signaling Pathways and Mechanisms of Synergy
The synergistic effects of Entonox with other analgesics can be attributed to their distinct but

complementary mechanisms of action at the molecular level.

Synergy with Opioids
Nitrous oxide, the active component of Entonox, is an N-methyl-D-aspartate (NMDA) receptor

antagonist.[10] Opioids, on the other hand, primarily act on G-protein coupled opioid receptors

(μ, δ, and κ). The combination of an NMDA receptor antagonist with an opioid can produce

synergistic analgesia. Opioids act presynaptically to reduce neurotransmitter release, while

NMDA receptor antagonists act postsynaptically to block the hyperexcitability of spinal neurons,

a key factor in central sensitization and chronic pain.[11]

Presynaptic Terminal

Postsynaptic Terminal

Opioid Opioid Receptorbinds Ca++ Channelinhibits Glutamate Vesicleprevents fusion Glutamatereleases
NMDA Receptor

activates
Ca++ Influxallows Pain Signal

Propagation
triggers

Entonox (N2O) blocks

Click to download full resolution via product page

Opioid and Entonox Synergistic Pain Pathway.

Synergy with NSAIDs
NSAIDs exert their analgesic effects by inhibiting cyclooxygenase (COX) enzymes, thereby

reducing the production of prostaglandins which are key mediators of inflammation and pain.
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While direct clinical evidence for Entonox-NSAID synergy is limited, preclinical studies suggest

that NMDA receptor antagonists and NSAIDs may have overlapping influences on intracellular

signaling pathways involved in nociceptive transmission.[9] This could involve interactions at

the level of calcium-dependent activation of phospholipase A2, which precedes the COX

pathway.[9]

Cell Membrane Synaptic Cleft

Arachidonic Acid COX Enzymesubstrate for Prostaglandinsproduces Glutamate Releaseenhances

NSAID inhibits

NMDA Receptor
activates

Entonox (N2O) blocks
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NSAID and Entonox Pain Pathway Interaction.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a randomized controlled trial assessing

the synergistic effects of Entonox with another analgesic.
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Typical Experimental Workflow for Synergy Assessment.
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Conclusion
The co-administration of Entonox with other analgesics, particularly opioids, demonstrates

clear synergistic effects, leading to faster and more effective pain relief with the potential for

reduced side effects compared to monotherapy. The rapid onset and offset of Entonox make it

an ideal candidate for combination therapy in the management of acute and procedural pain.

While the evidence for synergy with NSAIDs is less direct clinically, preclinical data are

promising and warrant further investigation. The distinct mechanisms of action, with Entonox
targeting the NMDA receptor and other analgesics acting on opioid or COX pathways, provide

a strong rationale for these multimodal analgesic approaches. Future research should focus on

well-designed randomized controlled trials to further elucidate the synergistic potential of

Entonox with a broader range of analgesics and to establish optimal dosing and administration

protocols for various clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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